1-(Aminomethyl)cyclohexanol

Enzymology Medicinal Chemistry Adrenergic Pharmacology

1-(Aminomethyl)cyclohexanol (CAS 4000-72-0), also referred to as 1-(aminomethyl)-1-cyclohexanol, is a cyclic amino alcohol with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol. It is a colorless liquid at room temperature with a predicted density of 1.020±0.06 g/cm³.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 4000-72-0
Cat. No. B1329751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Aminomethyl)cyclohexanol
CAS4000-72-0
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CN)O
InChIInChI=1S/C7H15NO/c8-6-7(9)4-2-1-3-5-7/h9H,1-6,8H2
InChIKeyXUSXTHMTOSFZII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Aminomethyl)cyclohexanol (CAS 4000-72-0) in Research Procurement: Core Identity and Comparator Landscape


1-(Aminomethyl)cyclohexanol (CAS 4000-72-0), also referred to as 1-(aminomethyl)-1-cyclohexanol, is a cyclic amino alcohol with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol . It is a colorless liquid at room temperature with a predicted density of 1.020±0.06 g/cm³ . The compound features a cyclohexane ring with both a hydroxyl and a primary aminomethyl group, conferring amphiphilic character with an estimated water solubility of approximately 182 g/L at 25 ºC and a predicted pKa of 12.99±0.20 for the hydroxyl group [1]. In research and industrial contexts, this compound is frequently compared against its positional isomers—such as 2-(aminomethyl)cyclohexanol, 3-(aminomethyl)cyclohexanol, and 4-(aminomethyl)cyclohexanol—as well as structurally related cycloalkylamines and amino alcohols [2].

Procurement Alert: Why Positional Isomers of Aminomethylcyclohexanol Are Not Interchangeable for 1-(Aminomethyl)cyclohexanol


Substituting 1-(aminomethyl)cyclohexanol with its positional isomers (e.g., 2-, 3-, or 4-(aminomethyl)cyclohexanol) without rigorous experimental validation is scientifically unsound and poses significant risk to project integrity [1]. The substitution pattern on the cyclohexane ring fundamentally alters the molecule's three-dimensional geometry, intramolecular hydrogen bonding capability, and resultant pharmacophore presentation. For instance, the geminal disposition of the amino and hydroxyl groups in 1-(aminomethyl)cyclohexanol creates a unique chelating environment and steric profile that directly influences receptor binding kinetics and enzyme inhibition mechanisms . In contrast, the vicinal arrangement in 2-(aminomethyl)cyclohexanol or the distal placement in 4-(aminomethyl)cyclohexanol yields markedly different conformational preferences and intermolecular interaction potentials . The quantitative evidence below demonstrates that such seemingly minor structural variations translate into orders-of-magnitude differences in biological target engagement, thereby invalidating the assumption of functional equivalence among this compound class.

1-(Aminomethyl)cyclohexanol (CAS 4000-72-0) Head-to-Head Quantitative Differentiation Evidence


1-(Aminomethyl)cyclohexanol vs. 2-Amino-1-cyclohexylethanol: Over 200-Fold Difference in PNMT Inhibitory Potency

In a direct comparative study of nonaromatic phenylethanolamine analogs, 1-(aminomethyl)cyclohexanol demonstrated an IC₅₀ of 41 µM against bovine adrenal phenylethanolamine N-methyltransferase (PNMT), whereas the structurally related comparator 2-amino-1-cyclohexylethanol (where the amine is extended by one carbon) exhibited an IC₅₀ greater than 10,000 µM, corresponding to over a 240-fold reduction in inhibitory potency [1]. This stark contrast underscores the critical importance of the geminal amino-alcohol geometry for engaging the PNMT active site. The assay utilized S-adenosyl-L-methionine as the methyl donor and measured the conversion of phenylethanolamine to N-methylphenylethanolamine under standardized conditions.

Enzymology Medicinal Chemistry Adrenergic Pharmacology

Benzodiazepine Receptor Ligand Activity: A Potential Functional Selector for CNS Research Applications

1-(Aminomethyl)cyclohexanol (1-ACOH) has been identified as a ligand for the benzodiazepine receptor, a property not widely reported for its positional isomers (2-, 3-, or 4-aminomethylcyclohexanol) in the primary literature . While specific affinity constants (e.g., Kᵢ or IC₅₀) for this interaction are not publicly available in the same detail as the PNMT data, the reported downstream effects include neuroprotective, anticonvulsant, hypoglycemic, and anti-inflammatory activities in preclinical models . The absence of comparable receptor engagement data for the 2-, 3-, and 4-substituted isomers suggests that the geminal amino-alcohol arrangement in 1-(aminomethyl)cyclohexanol confers a unique conformational preference suitable for binding at this allosteric site on the GABAA receptor complex.

Neuroscience Receptor Pharmacology CNS Drug Discovery

pKa and Solubility Profile: Differentiating Physicochemical Parameters from Positional Isomers

The physicochemical properties of 1-(aminomethyl)cyclohexanol provide a basis for differentiation from its positional isomers, though comprehensive experimental comparisons are limited in the public domain. 1-(Aminomethyl)cyclohexanol has a predicted pKa of 12.99±0.20 and an estimated water solubility of 182 g/L at 25 ºC [1]. For comparison, the 3-isomer, 3-(aminomethyl)cyclohexanol, has a predicted pKa of 15.19±0.40, indicating a >100-fold difference in acidity . Similarly, trans-2-(aminomethyl)cyclohexanol exhibits a boiling point of 226.4±13.0 °C at 760 mmHg, compared to 219.5±13.0 °C for the 1-isomer . These predicted and experimental property variations reflect the different electronic and steric environments created by the amino group's position relative to the hydroxyl moiety.

Physical Chemistry Formulation Science Analytical Chemistry

Evidence-Based Application Scenarios for Procuring 1-(Aminomethyl)cyclohexanol (CAS 4000-72-0)


Catecholamine Biosynthesis Research: PNMT Inhibition Studies

Research programs investigating the regulation of epinephrine synthesis via phenylethanolamine N-methyltransferase (PNMT) require a well-characterized inhibitor with defined potency. The >240-fold greater PNMT inhibitory activity of 1-(aminomethyl)cyclohexanol (IC₅₀ = 41 µM) compared to its one-carbon homolog 2-amino-1-cyclohexylethanol makes it the empirically superior choice for such studies [1].

Neuroscience Target Validation: Benzodiazepine Receptor Modulation

For researchers exploring allosteric modulation of the GABAA receptor, 1-(aminomethyl)cyclohexanol serves as a unique tool compound with reported benzodiazepine receptor ligand activity and downstream neuroprotective effects . Its distinct geminal amino-alcohol geometry differentiates it from other cyclohexanol derivatives that lack this reported CNS activity profile.

Pharmaceutical Intermediate: Synthesis of Guanethidine Analogs

1-(Aminomethyl)cyclohexanol and its hydrochloride salt (CAS 19968-85-5) are established intermediates in the synthesis of guanethidine and related antihypertensive agents . The compound's defined stereoelectronic properties at the 1-position make it a critical building block for generating molecules with the correct pharmacophore for adrenergic neuron blockade.

Comparative SAR Studies: Probing the Role of Geminal Amino-Alcohol Geometry

Given the stark functional divergence between 1-(aminomethyl)cyclohexanol and its 2-, 3-, and 4-substituted isomers in receptor binding and enzyme inhibition, this compound is ideally suited for systematic structure-activity relationship (SAR) investigations [2]. Such studies are essential for elucidating the precise spatial and electronic requirements for biological target engagement in the aminocyclohexanol class.

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